An In-Depth Technical Guide to 3-Iodoimidazo[1,2-a]pyrimidine: Structure, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-Iodoimidazo[1,2-a]pyrimidine: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Iodoimidazo[1,2-a]pyrimidine, a pivotal heterocyclic building block in modern medicinal chemistry. The document delves into its chemical structure, physicochemical properties, synthesis, and reactivity. Emphasis is placed on its strategic application in the synthesis of biologically active compounds, highlighting its role as a versatile intermediate for the introduction of diverse functionalities through cross-coupling reactions. This guide serves as a critical resource for researchers engaged in the design and development of novel therapeutics based on the privileged imidazo[1,2-a]pyrimidine scaffold.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine core is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2][3] This fused ring system, comprising an imidazole ring fused to a pyrimidine ring, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The strategic functionalization of this core structure is paramount in the development of new chemical entities with desired therapeutic profiles.
3-Iodoimidazo[1,2-a]pyrimidine has emerged as a key intermediate in this context. The presence of the iodine atom at the 3-position provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient diversification of the imidazo[1,2-a]pyrimidine core, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[6]
Chemical Structure and Physicochemical Properties
The fundamental characteristics of 3-Iodoimidazo[1,2-a]pyrimidine are essential for its handling, characterization, and application in synthesis.
Chemical Structure
The chemical structure of 3-Iodoimidazo[1,2-a]pyrimidine is depicted below. It consists of a planar, bicyclic aromatic system.
Caption: Chemical structure of 3-Iodoimidazo[1,2-a]pyrimidine.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Iodoimidazo[1,2-a]pyrimidine is provided in the table below.
| Property | Value | Source |
| CAS Number | 1391088-79-1 | [7] |
| Molecular Formula | C₆H₄IN₃ | [7] |
| Molecular Weight | 245.02 g/mol | [7] |
| Appearance | Solid | |
| Melting Point | 213-220 °C (decomposition) | |
| Solubility | Soluble in many organic solvents. | [8][9][10][11] |
Synthesis and Purification
The most common and direct method for the synthesis of 3-Iodoimidazo[1,2-a]pyrimidine is the electrophilic iodination of the parent imidazo[1,2-a]pyrimidine scaffold. The C3 position is particularly susceptible to electrophilic attack due to the electronic nature of the heterocyclic system.[3]
Synthetic Workflow
The general workflow for the synthesis involves the reaction of imidazo[1,2-a]pyrimidine with a suitable iodinating agent.
Caption: General workflow for the synthesis of 3-Iodoimidazo[1,2-a]pyrimidine.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of 3-Iodoimidazo[1,2-a]pyrimidine.
Materials:
-
Imidazo[1,2-a]pyrimidine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of imidazo[1,2-a]pyrimidine (1.0 eq) in DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 3-Iodoimidazo[1,2-a]pyrimidine.
Causality behind experimental choices: The use of a polar aprotic solvent like DMF facilitates the dissolution of the starting materials and promotes the electrophilic substitution. NIS is a mild and effective iodinating agent that is easy to handle. The aqueous work-up with sodium thiosulfate is a standard procedure to quench any excess iodine.
Reactivity and Key Reactions
The synthetic utility of 3-Iodoimidazo[1,2-a]pyrimidine lies in the reactivity of the carbon-iodine bond. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the C3 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. 3-Iodoimidazo[1,2-a]pyrimidine readily participates in this reaction with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.
Heck Coupling
The Heck reaction allows for the formation of carbon-carbon bonds between 3-Iodoimidazo[1,2-a]pyrimidine and alkenes, leading to the synthesis of 3-alkenyl-imidazo[1,2-a]pyrimidines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of C-N bonds. This reaction enables the coupling of 3-Iodoimidazo[1,2-a]pyrimidine with a diverse range of primary and secondary amines, providing access to a library of 3-amino-imidazo[1,2-a]pyrimidine derivatives.
Caption: Key cross-coupling reactions of 3-Iodoimidazo[1,2-a]pyrimidine.
Applications in Drug Development
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in the development of numerous therapeutic agents.[2][4][5] 3-Iodoimidazo[1,2-a]pyrimidine serves as a crucial starting material or intermediate in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other targeted therapies.[2][15][25]
While specific drug names directly synthesized from 3-Iodoimidazo[1,2-a]pyrimidine are not always disclosed in publicly available literature, numerous patents and research articles describe the synthesis of potent biological modulators using this intermediate. For instance, it is a key building block in the synthesis of inhibitors for various kinases, which are critical targets in oncology and inflammatory diseases.[6][8][26] The ability to rapidly generate diverse libraries of compounds from this common intermediate is a significant advantage in the hit-to-lead and lead optimization phases of drug discovery.
Safety and Handling
3-Iodoimidazo[1,2-a]pyrimidine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Pictograms:
-
GHS06 (Skull and Crossbones): Acute toxicity (fatal or toxic)
Hazard Statements:
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
Precautionary Statements:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use only in a well-ventilated area.
-
In case of contact with skin, wash with plenty of soap and water.
-
If swallowed, immediately call a poison center or doctor/physician.
-
Store in a well-ventilated place. Keep container tightly closed.
Note: This safety information is based on available data and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
3-Iodoimidazo[1,2-a]pyrimidine is a highly valuable and versatile building block for the synthesis of functionalized imidazo[1,2-a]pyrimidine derivatives. Its straightforward synthesis and the reactivity of the C-I bond in a variety of cross-coupling reactions make it an indispensable tool for medicinal chemists. The ability to rapidly and efficiently introduce a wide range of substituents at the C3 position facilitates the exploration of chemical space and the optimization of biological activity in drug discovery programs. This technical guide provides a foundational understanding of the properties, synthesis, and applications of this important heterocyclic intermediate, empowering researchers to leverage its potential in the quest for novel therapeutics.
References
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). Bioorganic & Medicinal Chemistry. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). Scientific Reports. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). Journal of Molecular Structure. [Link]
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. [Link]
- SYNTHESIS OF LABELED IMIDAZO[1,2-A]PYRIMIDINES. (2020).
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022). DergiPark. [Link]
-
Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). Pharmaceuticals. [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. (2015). Semantic Scholar. [Link]
-
Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. (n.d.). Research UEES. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Chemguide. [Link]
-
Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. (n.d.). ACS Publications. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
(PDF) Synthesis and Characterization of Imidazo[1,2- a ]Pyrimidine. (n.d.). ResearchGate. [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023). Semantic Scholar. [Link]
-
Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. (2015). PubMed. [Link]
- Phenyl imidazo[1,2-a]pyrimidines. (n.d.).
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
4-(Aryl)-Benzo[13][14]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. (n.d.). MDPI. [Link]
-
FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022). Future Medicinal Chemistry. [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. [Link]
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014). SciSpace. [Link]
Sources
- 1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. EP3966215A1 - Synthesis of labeled imidazo[1,2-a]pyrimidines - Google Patents [patents.google.com]
- 3. research.uees.edu.ec [research.uees.edu.ec]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. scispace.com [scispace.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iosrjournals.org [iosrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. WO2018008929A1 - Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof - Google Patents [patents.google.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 26. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
